DBH Inhibitory Potency: Nepicastat vs. Etamicastat Ki Comparison
Nepicastat Hydrochloride demonstrates 3.1-fold higher binding affinity for human DBH than etamicastat. In a head-to-head kinetic study using SK-N-SH cell homogenates, nepicastat exhibited a Ki value of 11 nM compared to etamicastat's Ki of 34 nM [1]. Both compounds displayed a mixed-model inhibition mechanism approaching competitive behavior with respect to the substrate tyramine [1].
| Evidence Dimension | Inhibitory constant (Ki) for human dopamine-β-hydroxylase |
|---|---|
| Target Compound Data | Ki = 11 nM |
| Comparator Or Baseline | Etamicastat: Ki = 34 nM |
| Quantified Difference | Nepicastat Ki is 3.1-fold lower (more potent) |
| Conditions | SK-N-SH cell homogenates; tyramine as substrate; ascorbic acid as co-substrate |
Why This Matters
Lower Ki translates directly to higher potency at equivalent dosing, enabling more robust target engagement in cellular and in vivo models.
- [1] Bonifácio MJ, Sousa F, Neves M, et al. Characterization of the interaction of the novel antihypertensive etamicastat with human dopamine-β-hydroxylase: comparison with nepicastat. Eur J Pharmacol. 2015;751:50-58. View Source
